5-羟基兰索拉唑
描述
5-Hydroxylansoprazole (AG1908) is an active metabolite of Lansoprazole . Lansoprazole is a gastric proton-pump inhibitor that effectively treats various peptic diseases . The metabolism of Lansoprazole occurs through CYP2C19, resulting in the formation of 5-Hydroxylansoprazole .
Synthesis Analysis
Lansoprazole is metabolized by CYP2C19 forming 5-Hydroxylansoprazole . A simple and sensitive liquid chromatography method with absorbance or mass spectrometry detection was developed and validated for the determination of lansoprazole, lansoprazole sulfone, and 5-hydroxylansoprazole in human serum .Molecular Structure Analysis
The molecular weight of 5-Hydroxylansoprazole is 385.36 and its chemical formula is C16H14F3N3O3S . It contains total 42 bond(s); 28 non-H bond(s), 17 multiple bond(s), 5 rotatable bond(s), 1 double bond(s), 16 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 1 nine-membered ring(s), 1 aromatic hydroxyl(s), 1 ether(s) (aromatic), 1 sulfoxide(s), 1 Imidazole(s), and 1 Pyridine(s) .Chemical Reactions Analysis
A simple and sensitive liquid chromatography method with absorbance or mass spectrometry detection was developed and validated for the determination of lansoprazole, lansoprazole sulfone, and 5-hydroxylansoprazole in human serum .Physical And Chemical Properties Analysis
The exact mass of 5-Hydroxylansoprazole is 385.07 and its molecular weight is 385.360 . The elemental analysis shows that it contains C, 49.87; H, 3.66; F, 14.79; N, 10.90; O, 12.46; S, 8.32 .科学研究应用
Pharmacokinetic Differences and CYP2C19 Genotypes
5-Hydroxylansoprazole has been studied for its pharmacokinetic differences in relation to CYP2C19 genotypes. A study by Miura et al. (2004) explored the pharmacokinetics of lansoprazole enantiomers and 5-hydroxylansoprazole among different CYP2C19 genotype groups. The study found that the plasma concentrations of (R)-lansoprazole were higher across all genotype groups compared to (S)-lansoprazole. Additionally, the relative area under the plasma concentration ratios of 5-hydroxylansoprazole to lansoprazole for both enantiomers were almost the same across genotypes, indicating the impact of CYP2C19 polymorphisms on the stereoselective disposition of lansoprazole (Miura et al., 2004).
Effects on Pharmacokinetics in Different Populations
Xu et al. (2010) investigated the effects of CYP2C19 activity on the pharmacokinetics of lansoprazole and its active metabolites, including 5-hydroxylansoprazole, in Chinese subjects. The study observed significant differences in maximum plasma concentration (Cmax) and area under the curve (AUC) for lansoprazole and its metabolites among different genotype groups, underscoring the influence of genetic factors on the drug's metabolism (Xu et al., 2010).
Method Development for Studying Metabolites
Uno et al. (2005) developed a high-performance liquid chromatographic method for determining lansoprazole and its major metabolites, including 5-hydroxylansoprazole. This method is suitable for therapeutic drug monitoring and pharmacokinetic studies, providing a tool for measuring CYP2C19 activity (Uno et al., 2005).
Antioxidant and Antiapoptotic Roles
Biswas et al. (2003) explored the antioxidant and antiapoptotic roles of omeprazole and its analog, lansoprazole, in blocking gastric ulcers. The study found that lansoprazole, when incubated in a hydroxyl radical-generating system, scavenges hydroxyl radicals, suggesting a significant role in gastroprotection by acting as a potent antioxidant and antiapoptotic molecule (Biswas et al., 2003).
Pediatric Population and CYP2C19 Activity
Gumus et al. (2012) evaluated lansoprazole as a probe for assessing CYP2C19 activity in children. The study concluded that lansoprazole is a suitable probe drug for phenotyping CYP2C19, particularly in the pediatric population, highlighting the importance of considering CYP2C19 variants in therapy outcomes (Gumus et al., 2012).
Stereoselective Metabolism by Human Liver Microsomes
Katsuki et al. (2001) investigated the stereoselective metabolism of lansoprazole by human liver microsomes, noting different metabolic pathways for its enantiomers. The study found that (–)-lansoprazole was metabolized more preferentially than (+)-lansoprazole, with CYP3A4 and CYP2C19 playing significant roles in this process (Katsuki et al., 2001).
安全和危害
属性
IUPAC Name |
2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-3H-benzimidazol-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O3S/c1-9-13(20-5-4-14(9)25-8-16(17,18)19)7-26(24)15-21-11-3-2-10(23)6-12(11)22-15/h2-6,23H,7-8H2,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCLTMRSSAXUNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxylansoprazole | |
CAS RN |
131926-98-2 | |
Record name | 5-Hydroxylansoprazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131926982 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-HYDROXYLANSOPRAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5ROU3WS91 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。